Cas no 21667-02-7 (Benzoic acid,2-methyl-, 4-[bis(2-bromoethyl)amino]phenyl ester)

Benzoic acid,2-methyl-, 4-[bis(2-bromoethyl)amino]phenyl ester structure
21667-02-7 structure
Product name:Benzoic acid,2-methyl-, 4-[bis(2-bromoethyl)amino]phenyl ester
CAS No:21667-02-7
MF:C18H19Br2NO2
MW:441.156963586807
CID:263371
PubChem ID:89005

Benzoic acid,2-methyl-, 4-[bis(2-bromoethyl)amino]phenyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-methyl-, 4-[bis(2-bromoethyl)amino]phenyl ester
    • 2-Methylbenzoesaeure-4-(N,N-bis-(2-bromethyl)-amino)-phenylester
    • 21667-02-7
    • DTXSID10944269
    • 4-[bis(2-bromoethyl)amino]phenyl 2-methylbenzoate
    • p-(Bis(2-bromoethyl)amino)phenol o-methylbenzoate
    • Benzoic acid, o-methyl-, p-(bis(2-bromoethyl)amino)phenyl ester
    • BRN 3067256
    • CHEMBL3246932
    • p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate
    • Phenol, p-(bis(2-bromoethyl)amino)-, o-methylbenzoate
    • Inchi: InChI=1S/C18H19Br2NO2/c1-14-4-2-3-5-17(14)18(22)23-16-8-6-15(7-9-16)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3
    • InChI Key: YYLJRENQBJIZGV-UHFFFAOYSA-N
    • SMILES: BrCCN(C1C=CC(OC(C2=CC=CC=C2C)=O)=CC=1)CCBr

Computed Properties

  • Exact Mass: 438.97827
  • Monoisotopic Mass: 438.978
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.539
  • Boiling Point: 519.8°Cat760mmHg
  • Flash Point: 268.2°C
  • Refractive Index: 1.628
  • PSA: 29.54

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